(1-Bromo-2-methylpropyl)benzene
Overview
Description
(1-Bromo-2-methylpropyl)benzene, also known as 1-bromo-2-(1-methylpropyl)benzene, is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene where a bromine atom is attached to the benzene ring along with a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Bromo-2-methylpropyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-methylpropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of temperature and reaction time to prevent over-bromination or side reactions.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2-methylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylpropylbenzene.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Uses boron reagents and palladium catalysts under mild conditions.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 2-methylpropylbenzene.
Scientific Research Applications
(1-Bromo-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions to form carbon-carbon bonds.
Biology: May be used in the synthesis of biologically active compounds for research purposes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylpropyl)benzene in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, facilitated by the presence of a catalyst. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
2-Methylpropylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: (1-Bromo-2-methylpropyl)benzene is unique due to the presence of both a bromine atom and a 2-methylpropyl group, which allows it to participate in a wider range of chemical reactions compared to simpler benzene derivatives.
Properties
IUPAC Name |
(1-bromo-2-methylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGAFWACIZXDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507476 | |
Record name | (1-Bromo-2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57181-82-5 | |
Record name | (1-Bromo-2-methylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-bromo-2-methylpropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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